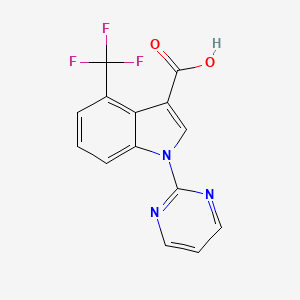
1-Pyrimidin-2-yl-4-(trifluoromethyl)-1H-indole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Pyrimidin-2-yl-4-(trifluoromethyl)-1H-indole-3-carboxylic acid is a complex organic compound that has garnered significant interest in various scientific fields This compound is characterized by its unique structure, which includes a pyrimidine ring, an indole core, and a trifluoromethyl group
Preparation Methods
The synthesis of 1-Pyrimidin-2-yl-4-(trifluoromethyl)-1H-indole-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the cyclocondensation of 3,4-substituted 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds in the presence of acetic acid can lead to the formation of related compounds . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled environments to ensure consistency.
Chemical Reactions Analysis
1-Pyrimidin-2-yl-4-(trifluoromethyl)-1H-indole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms, often using reagents like hydrogen gas or metal hydrides.
Substitution: The trifluoromethyl group and other substituents can be replaced through nucleophilic or electrophilic substitution reactions. Common reagents used in these reactions include acetic acid, trifluoroacetic acid, and various catalysts. The major products formed depend on the reaction conditions and the reagents used.
Scientific Research Applications
1-Pyrimidin-2-yl-4-(trifluoromethyl)-1H-indole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: This compound can be used in biochemical assays to investigate enzyme interactions and cellular processes.
Industry: The compound’s unique properties make it useful in developing new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-Pyrimidin-2-yl-4-(trifluoromethyl)-1H-indole-3-carboxylic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play crucial roles in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biochemical outcomes.
Comparison with Similar Compounds
1-Pyrimidin-2-yl-4-(trifluoromethyl)-1H-indole-3-carboxylic acid can be compared with other similar compounds, such as:
Pyrazolo[1,5-a]pyrimidines: These compounds share a similar core structure and have been studied for their pharmaceutical properties.
Pyrazolo[5,1-c]triazines:
Thieno[2,3-b]pyridines: These compounds also exhibit interesting chemical reactivity and biological activity. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C14H8F3N3O2 |
|---|---|
Molecular Weight |
307.23 g/mol |
IUPAC Name |
1-pyrimidin-2-yl-4-(trifluoromethyl)indole-3-carboxylic acid |
InChI |
InChI=1S/C14H8F3N3O2/c15-14(16,17)9-3-1-4-10-11(9)8(12(21)22)7-20(10)13-18-5-2-6-19-13/h1-7H,(H,21,22) |
InChI Key |
NPFARWZUZNGMCY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)N(C=C2C(=O)O)C3=NC=CC=N3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















